molecular formula C17H24N2O8 B4001869 4-[4-(4-Methyl-2-nitrophenoxy)butyl]morpholine;oxalic acid

4-[4-(4-Methyl-2-nitrophenoxy)butyl]morpholine;oxalic acid

Cat. No.: B4001869
M. Wt: 384.4 g/mol
InChI Key: XUDKKVZHBDWVTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(4-Methyl-2-nitrophenoxy)butyl]morpholine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a morpholine ring substituted with a 4-methyl-2-nitrophenoxy group and a butyl chain, combined with oxalic acid. The presence of both morpholine and nitrophenoxy groups imparts distinct chemical properties to the compound.

Scientific Research Applications

4-[4-(4-Methyl-2-nitrophenoxy)butyl]morpholine has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-Methyl-2-nitrophenoxy)butyl]morpholine typically involves multiple steps, starting with the preparation of the nitrophenoxy intermediate. The general synthetic route includes:

    Nitration: The nitration of 4-methylphenol to produce 4-methyl-2-nitrophenol.

    Etherification: The reaction of 4-methyl-2-nitrophenol with 1-bromobutane to form 4-(4-methyl-2-nitrophenoxy)butane.

    Morpholine Substitution: The substitution of the bromine atom in 4-(4-methyl-2-nitrophenoxy)butane with morpholine to yield 4-[4-(4-methyl-2-nitrophenoxy)butyl]morpholine.

    Oxalic Acid Addition: The final step involves the addition of oxalic acid to form the oxalate salt of the compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-Methyl-2-nitrophenoxy)butyl]morpholine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

    Hydrolysis: The oxalate salt can be hydrolyzed to release the free base and oxalic acid.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

    Hydrolysis: Acidic or basic aqueous solutions can facilitate hydrolysis.

Major Products

    Reduction: 4-[4-(4-Methyl-2-aminophenoxy)butyl]morpholine.

    Substitution: Various substituted morpholine derivatives.

    Hydrolysis: Free morpholine derivative and oxalic acid.

Mechanism of Action

The mechanism of action of 4-[4-(4-Methyl-2-nitrophenoxy)butyl]morpholine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitrophenoxy group may interact with enzymes or receptors, while the morpholine ring can enhance the compound’s solubility and bioavailability. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butyric acid: Similar structure with a hydroxyethyl group instead of a morpholine ring.

    Phenylboronic acid: Contains a phenyl group and boronic acid functionality, used in organic synthesis.

Uniqueness

4-[4-(4-Methyl-2-nitrophenoxy)butyl]morpholine is unique due to the combination of a nitrophenoxy group and a morpholine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-[4-(4-methyl-2-nitrophenoxy)butyl]morpholine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4.C2H2O4/c1-13-4-5-15(14(12-13)17(18)19)21-9-3-2-6-16-7-10-20-11-8-16;3-1(4)2(5)6/h4-5,12H,2-3,6-11H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUDKKVZHBDWVTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCCN2CCOCC2)[N+](=O)[O-].C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[4-(4-Methyl-2-nitrophenoxy)butyl]morpholine;oxalic acid
Reactant of Route 2
Reactant of Route 2
4-[4-(4-Methyl-2-nitrophenoxy)butyl]morpholine;oxalic acid
Reactant of Route 3
4-[4-(4-Methyl-2-nitrophenoxy)butyl]morpholine;oxalic acid
Reactant of Route 4
4-[4-(4-Methyl-2-nitrophenoxy)butyl]morpholine;oxalic acid
Reactant of Route 5
4-[4-(4-Methyl-2-nitrophenoxy)butyl]morpholine;oxalic acid
Reactant of Route 6
Reactant of Route 6
4-[4-(4-Methyl-2-nitrophenoxy)butyl]morpholine;oxalic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.